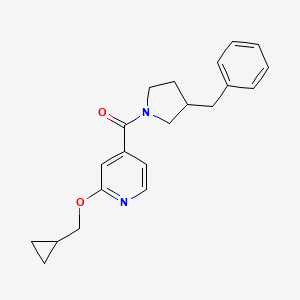

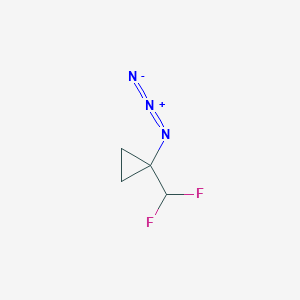

1-Azido-1-(difluoromethyl)cyclopropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

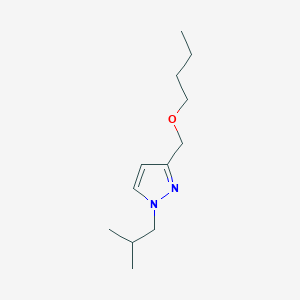

1-Azido-1-(difluoromethyl)cyclopropane is a chemical compound with the molecular formula C4H5F2N3 . It is a derivative of cyclopropane, which is a three-membered ring compound . The compound has a molecular weight of 133.1 .

Synthesis Analysis

The synthesis of similar compounds, such as 1-Azido-1,1,2,2-tetrafluoroethane, has been reported in the literature . The synthesis was achieved by the addition of an azide anion to tetrafluoroethylene in a protic medium . The resulting azide was shown to be thermally stable and insensitive to impact .Molecular Structure Analysis

The molecular structure of 1-Azido-1-(difluoromethyl)cyclopropane consists of a three-membered cyclopropane ring with a difluoromethyl group and an azido group attached to the same carbon atom . The exact structure can be determined using techniques such as X-ray diffraction analysis .Chemical Reactions Analysis

The azide group in 1-Azido-1-(difluoromethyl)cyclopropane can participate in various chemical reactions. For instance, copper(I)-catalyzed [3 + 2] cycloaddition with alkynes can afford 4-substituted N-tetrafluoroethyl-1,2,3-triazoles . These triazoles can then undergo further transformations, such as rhodium(II)-catalyzed transannulation with nitriles to form novel N-tetrafluoroethylimidazoles .Applications De Recherche Scientifique

Peptidotriazoles on Solid Phase

This application involves the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on a solid phase, highlighting the utility of azides in the synthesis of 1H-[1,2,3]-triazoles. This method facilitates the incorporation of azido groups into peptide backbones or side chains, showcasing the compatibility of this reaction with solid-phase peptide synthesis. The process is noted for its mildness, efficiency, and the ability to yield diversely substituted [1,2,3]-triazoles, demonstrating the chemical versatility of azido-containing compounds like 1-Azido-1-(difluoromethyl)cyclopropane in peptide modification (Tornøe, Christensen, & Meldal, 2002).

Gold-Catalyzed Cascade Cyclization

Another innovative application is observed in the gold-catalyzed cascade cyclization of (azido)ynamides, which efficiently converts these compounds into indoloquinolines. This method reveals the capacity of azido groups to undergo transformation into complex heterocyclic structures, offering an efficient strategy for constructing compounds with potential pharmacological applications (Tokimizu, Oishi, Fujii, & Ohno, 2014).

Annulation Reactions

Azido groups are also pivotal in annulation reactions with donor/acceptor cyclopropanes, forming unique azabicyclic scaffolds. This application underlines the potential of azido compounds in generating new molecular architectures through reactions that may involve vinyl nitrene intermediates, showcasing the role of azido groups in expanding the toolbox of organic synthesis (Curiel Tejeda, Irwin, & Kerr, 2016).

Direct N-cyclopropylation

The direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent represents another significant application. This technique emphasizes the utility of cyclopropane rings, such as those in 1-Azido-1-(difluoromethyl)cyclopropane, in medicinal chemistry due to their spatial, electronic features, and high metabolic stability. Such applications underscore the cyclopropyl group's role in the direct functionalization of nitrogen-containing heterocycles, highlighting its importance in drug development (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).

Safety and Hazards

Orientations Futures

The synthesis and study of 1-Azido-1-(difluoromethyl)cyclopropane and similar compounds have potential applications in various fields. For instance, a [2+1] annulation reaction of di/trifluorodiazoethane with (alkylidene)malononitriles has been developed, offering a streamlined synthesis of a wide range of stereospecific and densely functionalized difluoromethyl and trifluoromethyl cyclopropane-1,1-dicarbonitriles . Further functional group interconversions or skeletal elaborations can afford structurally distinct cyclopropyl variants .

Mécanisme D'action

Mode of Action

The mode of action of 1-Azido-1-(difluoromethyl)cyclopropane involves its interaction with its targets through a process known as cycloaddition . Specifically, it undergoes a Copper(I)-catalyzed [3 + 2] cycloaddition with alkynes . This reaction results in the formation of 4-substituted N-tetrafluoroethyl-1,2,3-triazoles .

Biochemical Pathways

The compound’s cycloaddition reactions suggest that it could potentially influence a variety of biochemical processes, particularly those involving the synthesis of novel fluorinated heterocycles .

Result of Action

The result of the action of 1-Azido-1-(difluoromethyl)cyclopropane is the formation of novel compounds such as 4-substituted N-tetrafluoroethyl-1,2,3-triazoles . These compounds can undergo further reactions, such as rhodium(II)-catalyzed transannulation with nitriles to form novel N-tetrafluoroethylimidazoles .

Action Environment

The action of 1-Azido-1-(difluoromethyl)cyclopropane is influenced by environmental factors. For instance, the compound is thermally stable and insensitive to impact, suggesting that it can maintain its reactivity under a variety of conditions . .

Propriétés

IUPAC Name |

1-azido-1-(difluoromethyl)cyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3/c5-3(6)4(1-2-4)8-9-7/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFVPMLPWBVZFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-1-(difluoromethyl)cyclopropane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2844140.png)

![1-(3-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2844141.png)

![N-(1H-benzo[d]imidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2844143.png)

![2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2844146.png)

![1,7-dimethyl-3-(3-phenylpropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2844147.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2844150.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2844162.png)